molecular formula C11H16O B2960697 (2R)-2-(3-Ethylphenyl)propan-1-ol CAS No. 2248184-05-4

(2R)-2-(3-Ethylphenyl)propan-1-ol

Cat. No. B2960697
CAS RN: 2248184-05-4
M. Wt: 164.248
InChI Key: BYQQENWLQCDJCN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3-Ethylphenyl)propan-1-ol is a chiral alcohol that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. This compound is also known as 3-ethylphenylisopropanol, and it has several applications in the field of organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of (2R)-2-(3-Ethylphenyl)propan-1-ol is not well understood. However, it is believed to interact with specific receptors in the body, leading to the activation or inhibition of various biological processes.
Biochemical and Physiological Effects:
(2R)-2-(3-Ethylphenyl)propan-1-ol has been shown to have several biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have sedative and anxiolytic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R)-2-(3-Ethylphenyl)propan-1-ol in lab experiments is its chiral nature. This compound can be used as a chiral auxiliary in the synthesis of chiral pharmaceuticals, which is essential for the development of drugs with high potency and low toxicity. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on (2R)-2-(3-Ethylphenyl)propan-1-ol. One of the areas that require further investigation is the mechanism of action of this compound. Understanding the mechanism of action will help in the development of drugs with higher efficacy and lower toxicity. Another area of research is the synthesis of new chiral compounds using (2R)-2-(3-Ethylphenyl)propan-1-ol as a chiral auxiliary. This will help in the development of new drugs with unique properties and higher potency. Additionally, further research is needed to explore the potential of (2R)-2-(3-Ethylphenyl)propan-1-ol as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-ol can be achieved through several methods. One of the most common methods is through the reduction of 3-ethylphenylacetone using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-ethylphenylmagnesium bromide with propanal, followed by the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

(2R)-2-(3-Ethylphenyl)propan-1-ol has been used in scientific research for various purposes. One of the most common applications of this compound is in the synthesis of chiral pharmaceuticals. It is used as a chiral auxiliary in the synthesis of several drugs, including anti-inflammatory agents, antihistamines, and antidepressants.

properties

IUPAC Name

(2R)-2-(3-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQQENWLQCDJCN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Ethylphenyl)propan-1-ol

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